molecular formula C19H21N3O2 B4959980 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine

Cat. No. B4959980
M. Wt: 323.4 g/mol
InChI Key: CWXWPOLXNMHQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine, also known as DPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DPI is a piperazine derivative that has been extensively studied for its various biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor antagonist and a dopamine receptor agonist. It has also been shown to modulate the activity of the GABA receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to reduce the levels of inflammatory cytokines, which are involved in the regulation of the immune response. 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard chromatographic techniques. It has also been extensively studied for its various biological activities, making it a valuable tool for researchers. However, 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the study of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine. One potential direction is the development of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine derivatives with improved solubility and bioavailability. Another potential direction is the study of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine's potential in treating other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the study of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine's mechanism of action and its interaction with other neurotransmitter systems could provide valuable insights into the regulation of mood and behavior.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine involves the reaction between 1-(2,3-dihydro-1H-inden-2-yl) piperazine and 4-nitrobenzaldehyde in the presence of a catalyst. This reaction results in the formation of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine, which can be further purified using standard chromatographic techniques.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine has been studied for its various biological activities, including its potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been shown to have anti-inflammatory and analgesic properties. 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine has been tested in animal models for its efficacy in treating depression, anxiety, and schizophrenia. It has also been studied for its potential in treating neuropathic pain and chronic inflammatory diseases.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-22(24)18-7-5-17(6-8-18)20-9-11-21(12-10-20)19-13-15-3-1-2-4-16(15)14-19/h1-8,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWPOLXNMHQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5464850

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